HOI-07

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

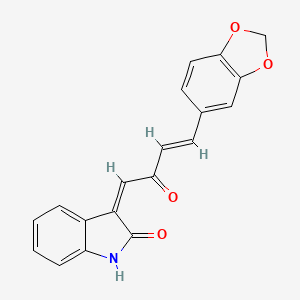

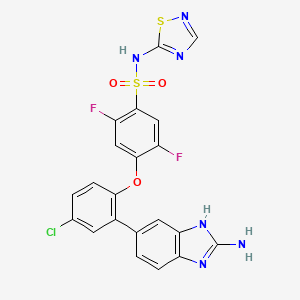

HOI-07, chemically known as (E)-3-((E)-4-(benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, is a novel and potent inhibitor of Aurora B kinase. Aurora kinases are crucial for chromosome alignment, segregation, and cytokinesis during mitosis. This compound specifically inhibits Aurora B kinase activity, making it a promising candidate for cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of HOI-07 involves a ligand docking method to explore potential Aurora B inhibitors. One thousand compounds from an in-house compound library were screened against the Aurora B structure, and this compound was selected for further study . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Currently, this compound is produced for research purposes and is not available for industrial-scale production. The compound is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy .

化学反应分析

Types of Reactions: HOI-07 primarily undergoes inhibition reactions with Aurora B kinase. It does not significantly inhibit other kinases, including Aurora A .

Common Reagents and Conditions: The compound is tested in vitro using various reagents and conditions to assess its inhibitory activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilizing the compound and various buffers to maintain the reaction environment .

Major Products Formed: The primary product of the reaction between this compound and Aurora B kinase is the inhibited form of the kinase, which leads to the suppression of phosphorylation of histone H3 on Ser10 .

科学研究应用

HOI-07 has several scientific research applications, particularly in the field of cancer research. It has been shown to inhibit Aurora B kinase activity in lung cancer cells, leading to apoptosis induction, G2-M arrest, polyploidy cells, and attenuation of cancer cell anchorage-independent growth . Additionally, this compound has been used in in vivo xenograft mouse studies, where it effectively suppressed the growth of A549 xenografts without affecting the body weight of mice .

作用机制

HOI-07 exerts its effects by specifically inhibiting Aurora B kinase activity. This inhibition is evidenced by the suppression of phosphorylation of histone H3 on Ser10 in a dose- and time-dependent manner . The compound induces apoptosis, G2-M arrest, and polyploidy in cancer cells, ultimately leading to the attenuation of cancer cell growth .

相似化合物的比较

HOI-07 is unique in its specificity for Aurora B kinase. Unlike other inhibitors that may affect multiple kinases, this compound selectively inhibits Aurora B without significant inhibition of Aurora A or other kinases . Similar compounds include other Aurora kinase inhibitors, such as VX-680 and ZM447439, which target both Aurora A and B kinases but lack the specificity of this compound .

属性

IUPAC Name |

(3Z)-3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-13(7-5-12-6-8-17-18(9-12)24-11-23-17)10-15-14-3-1-2-4-16(14)20-19(15)22/h1-10H,11H2,(H,20,22)/b7-5+,15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWGHQZOKPDPAG-MSLGXNKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=C3C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)/C=C\3/C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)

![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)

![4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B607906.png)

![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)